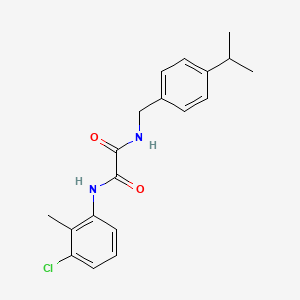![molecular formula C16H17BrO3 B5033630 1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5033630.png)
1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene, also known as BRL37344, is a selective β3-adrenergic receptor agonist that has been widely used in scientific research. The β3-adrenergic receptor is a G protein-coupled receptor that plays an important role in regulating energy metabolism, lipid metabolism, and thermogenesis. BRL37344 has been shown to activate the β3-adrenergic receptor with high selectivity and potency, making it a valuable tool for studying the physiological and biochemical functions of this receptor.
作用機序
1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene activates the β3-adrenergic receptor by binding to the receptor and inducing a conformational change that leads to the activation of intracellular signaling pathways. The activation of the β3-adrenergic receptor leads to the activation of adenylate cyclase, which increases the production of cyclic AMP (cAMP). The increase in cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, leading to the physiological and biochemical effects of β3-adrenergic receptor activation.
Biochemical and Physiological Effects:
The activation of the β3-adrenergic receptor by this compound has been shown to have various biochemical and physiological effects. These include increased lipolysis in adipose tissue, increased thermogenesis in brown adipose tissue, increased glucose uptake in skeletal muscle, and improved insulin sensitivity. This compound has also been shown to have anti-inflammatory effects in adipose tissue and to promote the browning of white adipose tissue.
実験室実験の利点と制限
1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene has several advantages for lab experiments. It is a highly selective and potent agonist for the β3-adrenergic receptor, which allows for precise activation of the receptor without off-target effects. It is also stable and easy to handle, making it a convenient tool for studying the β3-adrenergic receptor. However, this compound has some limitations, including its relatively short half-life in vivo and its potential for inducing desensitization of the β3-adrenergic receptor with prolonged use.
将来の方向性
There are several future directions for research on 1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene and the β3-adrenergic receptor. One direction is to investigate the potential therapeutic applications of β3-adrenergic receptor agonists in the treatment of obesity, type 2 diabetes, and other metabolic disorders. Another direction is to study the molecular mechanisms underlying the effects of β3-adrenergic receptor activation, including the downstream signaling pathways and the interactions with other signaling pathways. Additionally, the development of novel β3-adrenergic receptor agonists with improved pharmacological properties and selectivity could lead to new insights into the physiological and biochemical functions of this receptor.
合成法
1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene can be synthesized using a multi-step process starting from 2-methoxy-4-methylphenol and 3-bromophenol. The synthesis involves several chemical reactions, including etherification, bromination, and coupling reactions. The final product is obtained through purification and isolation steps. The purity and quality of the synthesized compound can be confirmed using various analytical techniques, such as NMR spectroscopy and HPLC.
科学的研究の応用
1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene has been used extensively in scientific research to study the physiological and biochemical functions of the β3-adrenergic receptor. It has been shown to activate the receptor in various tissues, including adipose tissue, skeletal muscle, and heart. This compound has been used to investigate the role of the β3-adrenergic receptor in energy metabolism, thermogenesis, and lipid metabolism. It has also been used to study the effects of β3-adrenergic receptor activation on insulin sensitivity, glucose uptake, and adipocyte differentiation.
特性
IUPAC Name |
1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-12-6-7-15(16(10-12)18-2)20-9-8-19-14-5-3-4-13(17)11-14/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJQQYRINWAQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-benzoyl-1-piperazinyl)-1,1-dimethylethyl]-4-chlorobenzenesulfonamide](/img/structure/B5033548.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5033556.png)
![N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5033565.png)
![N-(3,4-difluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5033572.png)
![3-{2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5033578.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5033592.png)
![2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5033600.png)
![3-allyl-5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5033601.png)
![5-(3,5-dibromo-4-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5033619.png)
![2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,4-dimethylbenzene](/img/structure/B5033629.png)

![1-[(5-ethyl-2-furyl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5033649.png)
![3-(methylthio)-6-(2-thienyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5033657.png)

